molecular formula C36H42NP B12889968 2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine CAS No. 1166994-79-1

2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine

Cat. No.: B12889968
CAS No.: 1166994-79-1
M. Wt: 519.7 g/mol
InChI Key: WYZMHPBVRJDBGY-UHFFFAOYSA-N
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Description

2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline is a complex organophosphorus compound It is characterized by the presence of a dicyclohexylphosphino group attached to an anthracene derivative, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the dicyclohexylphosphino group. The final step involves the attachment of the dimethylaniline moiety. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The dicyclohexylphosphino group provides steric bulk and electronic properties that enhance the compound’s reactivity and selectivity in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline is unique due to its combination of an anthracene derivative with a phosphino group and aniline moiety. This unique structure imparts specific electronic and steric properties that make it particularly effective in certain catalytic applications .

Properties

CAS No.

1166994-79-1

Molecular Formula

C36H42NP

Molecular Weight

519.7 g/mol

IUPAC Name

2-(16-dicyclohexylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-N,N-dimethylaniline

InChI

InChI=1S/C36H42NP/c1-37(2)32-24-14-13-23-31(32)35-33-27-19-9-11-21-29(27)34(30-22-12-10-20-28(30)33)36(35)38(25-15-5-3-6-16-25)26-17-7-4-8-18-26/h9-14,19-26,33-34H,3-8,15-18H2,1-2H3

InChI Key

WYZMHPBVRJDBGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=C(C3C4=CC=CC=C4C2C5=CC=CC=C35)P(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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